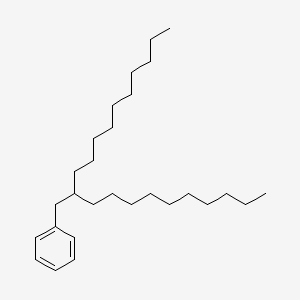
11-Benzylheneicosane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
11-Benzylheneicosane is an organic compound that belongs to the class of long-chain hydrocarbons It is a derivative of heneicosane, which is a straight-chain saturated hydrocarbon with the chemical formula C21H44 The addition of a benzyl group to the eleventh carbon atom of heneicosane results in the formation of this compound
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 11-Benzylheneicosane can be achieved through several methods. One common approach involves the alkylation of heneicosane with benzyl chloride in the presence of a strong base such as sodium hydride or potassium tert-butoxide. The reaction is typically carried out in an inert solvent like tetrahydrofuran (THF) under reflux conditions. The reaction mechanism involves the deprotonation of heneicosane to form a carbanion, which then attacks the benzyl chloride to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
11-Benzylheneicosane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert any functional groups present in the compound to their corresponding reduced forms.
Substitution: The benzyl group in this compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Nitration using nitric acid and sulfuric acid, sulfonation using sulfur trioxide, halogenation using halogens like chlorine or bromine.
Major Products Formed
Oxidation: Formation of benzyl alcohol, benzyl ketone, or benzoic acid derivatives.
Reduction: Formation of reduced hydrocarbons or alcohols.
Substitution: Formation of nitrobenzyl, sulfonylbenzyl, or halobenzyl derivatives.
Applications De Recherche Scientifique
11-Benzylheneicosane has several scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and kinetics of long-chain hydrocarbons.
Biology: Investigated for its potential role in biological systems, such as its interaction with cell membranes and its effect on lipid bilayers.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for the synthesis of bioactive molecules.
Industry: Utilized in the development of specialty chemicals, lubricants, and surfactants due to its unique structural properties.
Mécanisme D'action
The mechanism of action of 11-Benzylheneicosane depends on its specific application. In biological systems, it may interact with lipid bilayers and cell membranes, altering their fluidity and permeability. The benzyl group can also participate in various biochemical reactions, potentially affecting cellular processes. The exact molecular targets and pathways involved are subject to ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Heneicosane: The parent compound of 11-Benzylheneicosane, a straight-chain saturated hydrocarbon.
Benzylheneicosane Derivatives: Compounds with different substitution patterns on the heneicosane chain.
Uniqueness
This compound is unique due to the presence of the benzyl group at the eleventh carbon atom, which imparts distinct chemical and physical properties compared to its parent compound and other derivatives. This unique structure allows for specific interactions and applications that are not possible with other similar compounds.
Propriétés
Numéro CAS |
55334-72-0 |
|---|---|
Formule moléculaire |
C28H50 |
Poids moléculaire |
386.7 g/mol |
Nom IUPAC |
2-decyldodecylbenzene |
InChI |
InChI=1S/C28H50/c1-3-5-7-9-11-13-15-18-22-27(26-28-24-20-17-21-25-28)23-19-16-14-12-10-8-6-4-2/h17,20-21,24-25,27H,3-16,18-19,22-23,26H2,1-2H3 |
Clé InChI |
QSAWTJXMGNQJFJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(CCCCCCCCCC)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-3-methyl-2-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-butanenitrile](/img/structure/B14083833.png)
![{[1-(2,6-Difluorobenzoyl)piperidin-4-yl]methyl}amine](/img/structure/B14083855.png)
![3-[(E)-(4-Amino-2,5-dimethoxyphenyl)diazenyl]naphthalene-1,5-disulfonic acid](/img/structure/B14083860.png)
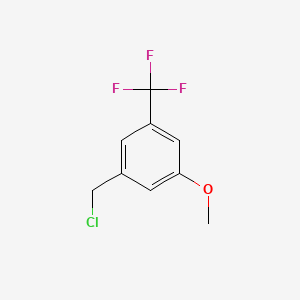
![6,7-Dimethyl-2-(5-methyl-1,2-oxazol-3-yl)-1-(3-propoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083875.png)
![1-(3,4-Dichlorophenyl)-7-fluoro-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14083880.png)

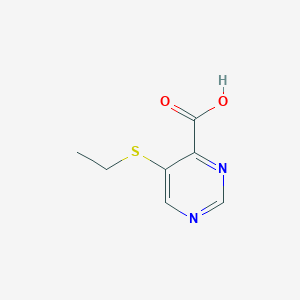
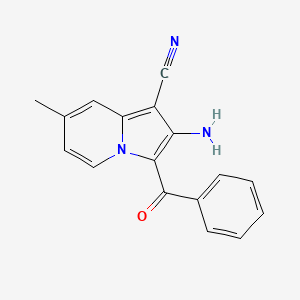
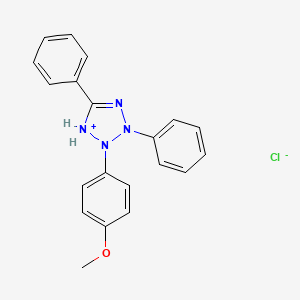
![8-{3-[(2,5-dimethoxyphenyl)amino]propyl}-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14083899.png)



